4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a triazoloquinazoline core, which is known for its diverse biological activities and potential therapeutic applications. The presence of benzyl and chlorophenyl groups further enhances its chemical properties, making it a valuable subject for synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4OS/c24-18-10-6-9-17(13-18)15-30-23-26-25-22-27(14-16-7-2-1-3-8-16)21(29)19-11-4-5-12-20(19)28(22)23/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWXDAHSELBCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline scaffold.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the Chlorophenylmethylsulfanyl Group: This step involves the reaction of the triazoloquinazoline intermediate with 3-chlorophenylmethylsulfanyl reagents under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzyl halides, chlorophenylmethylsulfanyl reagents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the quinazolinone family exhibit various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of quinazolinone possess significant antimicrobial properties. For instance:
- The compound has been evaluated against several bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating moderate to high antibacterial activity .
Anticancer Potential
Quinazolinone derivatives are also recognized for their anticancer properties. They have been tested in vitro against various cancer cell lines:
- Some studies report that specific derivatives exhibit cytotoxic effects on human cancer cells, suggesting potential for development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinone derivatives has been documented. Research indicates that these compounds can inhibit inflammatory pathways:
Case Studies
Several case studies highlight the applications of this compound:
- Antibacterial Screening : A study synthesized various quinazolinone derivatives and screened them for antibacterial activity. The results indicated that certain modifications to the structure significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In another investigation, the cytotoxic effects of synthesized quinazolinones were assessed using MTT assays on cancer cell lines. The findings revealed a dose-dependent response, indicating potential use in cancer therapy .
- Inflammation Models : Research involving acetic acid-induced writhing tests in mice demonstrated the anti-inflammatory effects of synthesized compounds, suggesting their utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- 4-benzyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- 4-benzyl-1-{[(3-bromophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenylmethylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex heterocyclic compound that belongs to the triazoloquinazoline family. This class of compounds is recognized for its diverse pharmacological properties, including potential anti-inflammatory, anticancer, and antihistaminic activities. This article explores the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C23H17ClN4OS
- Molecular Weight : 432.93 g/mol
- Key Structural Features :
- A benzyl group
- A chlorophenyl substituent
- A triazole ring fused with a quinazolinone moiety
The unique structural arrangement contributes to its potential biological activities, particularly in medicinal chemistry.
Antihistaminic Activity
Research has demonstrated that compounds within the triazoloquinazoline class exhibit significant H1-antihistaminic properties. For instance, studies on related compounds have shown that they effectively block histamine receptors, which are crucial in allergic responses. The compound This compound is hypothesized to have similar effects due to its structural analogies with other known antihistamines .
Anticancer Properties
The compound's potential anticancer activity has been investigated in various studies. For example:
- In vitro studies have shown that triazoloquinazoline derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies typically report IC50 values that indicate the concentration required to inhibit cell growth by 50% .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Compound | HCT-116 | 6.2 |
Antimicrobial Activity
Additionally, compounds similar to This compound have exhibited antimicrobial properties. Studies suggest that these compounds can act against various pathogens due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
The exact mechanism of action for This compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as histamine receptors and various enzymes involved in cancer cell proliferation. Further research is necessary to clarify these interactions and their implications for therapeutic applications .
Case Studies and Research Findings
Several studies have focused on synthesizing and testing derivatives of triazoloquinazolines for their biological activities:
- Synthesis and Evaluation : In one study, a series of novel 1-substituted triazoloquinazolines were synthesized and evaluated for their H1-antihistaminic activity in vivo using guinea pigs. The results indicated significant protection against histamine-induced bronchospasm .
- Cytotoxicity Screening : Another investigation screened various triazole derivatives against multiple cancer cell lines. Compounds showed varying degrees of cytotoxicity with some derivatives exhibiting promising results against breast and colon carcinoma cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
